![molecular formula C13H22N2OS B7360644 (5S)-2,2,5-trimethyl-4-[2-(4-methyl-1,3-thiazol-5-yl)ethyl]morpholine](/img/structure/B7360644.png)
(5S)-2,2,5-trimethyl-4-[2-(4-methyl-1,3-thiazol-5-yl)ethyl]morpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5S)-2,2,5-trimethyl-4-[2-(4-methyl-1,3-thiazol-5-yl)ethyl]morpholine, also known as MTEP, is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). It has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including Parkinson's disease, Huntington's disease, schizophrenia, and addiction.
作用機序
(5S)-2,2,5-trimethyl-4-[2-(4-methyl-1,3-thiazol-5-yl)ethyl]morpholine is a selective antagonist of the mGluR5 receptor, which is involved in regulating synaptic plasticity, learning, and memory. By blocking the activity of mGluR5, this compound reduces the excitability of neurons and modulates the release of neurotransmitters such as dopamine and glutamate.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in animal models and in vitro studies. These include reducing oxidative stress, inflammation, and apoptosis, as well as increasing neurotrophic factor expression and synaptic plasticity.
実験室実験の利点と制限
(5S)-2,2,5-trimethyl-4-[2-(4-methyl-1,3-thiazol-5-yl)ethyl]morpholine has several advantages for lab experiments, including its selectivity for the mGluR5 receptor, its ability to penetrate the blood-brain barrier, and its availability in both oral and injectable forms. However, this compound also has some limitations, including its potential off-target effects on other receptors, its relatively short half-life, and its potential toxicity at high doses.
将来の方向性
There are several future directions for research on (5S)-2,2,5-trimethyl-4-[2-(4-methyl-1,3-thiazol-5-yl)ethyl]morpholine and its potential therapeutic applications. These include further studies on its mechanism of action and its effects on synaptic plasticity and neuroinflammation, as well as studies on its potential use in combination with other drugs or therapies. Additionally, there is a need for clinical trials to evaluate the safety and efficacy of this compound in humans with various neurological and psychiatric disorders.
合成法
(5S)-2,2,5-trimethyl-4-[2-(4-methyl-1,3-thiazol-5-yl)ethyl]morpholine can be synthesized using a multistep process, starting with the reaction of 4-methyl-1,3-thiazol-5-amine with ethyl 2-bromoacetate to form ethyl 2-(4-methyl-1,3-thiazol-5-yl)acetate. This intermediate is then reacted with 2,2,5-trimethylmorpholine in the presence of a base to yield this compound.
科学的研究の応用
(5S)-2,2,5-trimethyl-4-[2-(4-methyl-1,3-thiazol-5-yl)ethyl]morpholine has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. In animal models of Parkinson's disease, this compound has been shown to improve motor function and reduce neuroinflammation. In Huntington's disease, this compound has been shown to improve cognitive function and reduce neuronal loss. In schizophrenia, this compound has been shown to improve cognitive function and reduce positive symptoms. In addiction, this compound has been shown to reduce drug-seeking behavior and relapse.
特性
IUPAC Name |
(5S)-2,2,5-trimethyl-4-[2-(4-methyl-1,3-thiazol-5-yl)ethyl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2OS/c1-10-7-16-13(3,4)8-15(10)6-5-12-11(2)14-9-17-12/h9-10H,5-8H2,1-4H3/t10-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPBXQIHQXCRPLA-JTQLQIEISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COC(CN1CCC2=C(N=CS2)C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1COC(CN1CCC2=C(N=CS2)C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(pyrimidin-5-ylmethyl)bicyclo[2.2.1]heptan-1-amine](/img/structure/B7360567.png)

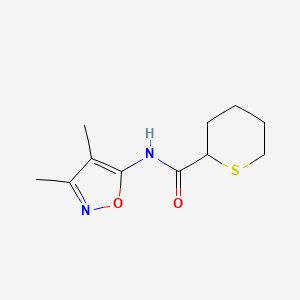
![7-ethylsulfonyl-2-methyl-6,8-dihydro-5H-imidazo[1,2-a]pyrazine](/img/structure/B7360579.png)
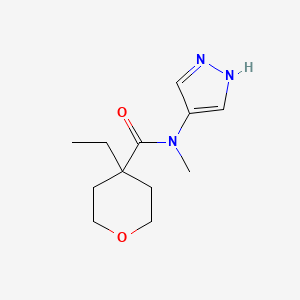
![3-methyl-N-[1-(4-methylpyridin-3-yl)ethyl]oxetane-3-carboxamide](/img/structure/B7360590.png)
![1-Pyrazolo[3,4-c]pyridin-2-ylbutan-2-ol](/img/structure/B7360595.png)
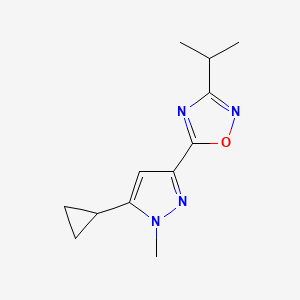
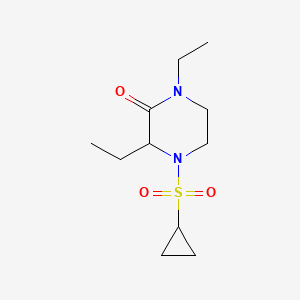
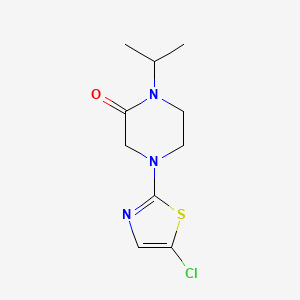
![5-Chloro-2-(1,4,5,7-tetrahydropyrazolo[3,4-c]pyridin-6-yl)-1,3-thiazole](/img/structure/B7360617.png)
![N-(3-ethyloxolan-3-yl)pyrrolo[1,2-b]pyridazine-7-carboxamide](/img/structure/B7360628.png)
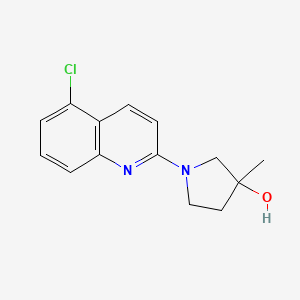
![7-(cyclopropylmethyl)-8-methyl-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B7360637.png)